Product packaging for 2-Iodo-4-(trifluoromethoxy)phenol(Cat. No.:CAS No. 405517-54-6)

2-Iodo-4-(trifluoromethoxy)phenol

Cat. No.: B1333165
CAS No.: 405517-54-6
M. Wt: 304 g/mol
InChI Key: WOCGRJGJXZXHSA-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethoxy)phenol (CAS 32858-93-8) is a valuable chemical intermediate in advanced pharmaceutical research and development. Its primary research value is demonstrated in the concise synthesis of Delamanid (OPC-67683), a World Health Organization-recommended drug for multi-drug resistant tuberculosis . In this context, it serves as a crucial building block for constructing complex molecular architectures. The compound features a phenol group and an iodine atom on its aromatic ring, making it a versatile scaffold for further functionalization via metal-catalyzed cross-coupling reactions and ether formation, which are pivotal for creating bioactive molecules . The presence of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. Researchers will find this compound to be a high-purity reagent essential for projects in infectious disease drug discovery and the development of novel nitroimidazole-based therapeutic agents . This product is intended for laboratory research purposes only and is not classified or approved for use in humans or animals as a drug, cosmetic, or for any other application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3IO2 B1333165 2-Iodo-4-(trifluoromethoxy)phenol CAS No. 405517-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGRJGJXZXHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Studies of 2 Iodo 4 Trifluoromethoxy Phenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group (-OH) attached to the benzene (B151609) ring is a key site for various chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethoxy and iodo substituents on the aromatic ring.

Deprotonation and Formation of Phenoxide Anions

The phenolic proton of 2-Iodo-4-(trifluoromethoxy)phenol is acidic and can be readily removed by a base to form a corresponding phenoxide anion. The electron-withdrawing trifluoromethoxy group enhances the acidity of the phenol (B47542), facilitating this deprotonation. The resulting phenoxide is a potent nucleophile and can participate in a variety of subsequent reactions. The formation of this anion is a critical first step in many transformations involving the hydroxyl group.

O-Alkylation and O-Arylation Reactions

The phenoxide anion generated from this compound can undergo nucleophilic substitution reactions with alkylating or arylating agents.

O-Alkylation: This process involves the reaction of the phenoxide with an alkyl halide or another suitable alkylating agent to form an ether linkage. Studies on similar trifluoromethyl-substituted pyrimidinones (B12756618) have shown that direct alkylation can sometimes lead to a mixture of N- and O-alkylated products, with the ratio being dependent on the specific substrate. acs.org However, chemoselective O-alkylation protocols have been developed. acs.orgnih.govnih.gov For instance, a convergent protocol using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has been successful in achieving high yields of O-alkylated products. acs.orgnih.govnih.gov

O-Arylation: The formation of diaryl ethers can be achieved through the copper-catalyzed O-arylation of phenols with aryl iodides. rsc.org Research has demonstrated that by selecting the appropriate catalyst system, it is possible to achieve chemoselective O-arylation of phenols in the presence of aliphatic alcohols. rsc.org For example, a picolinic acid-ligated copper catalyst specifically promotes the O-arylation of the phenolic hydroxyl group. rsc.org Polymer-anchored copper(II) complexes have also proven to be effective and reusable catalysts for the O-arylation of phenols with aryl halides under open-air conditions. researchgate.net

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a versatile functional group that readily participates in a variety of metal-catalyzed cross-coupling reactions and other transformations.

Cross-Coupling Reactivity in Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

The aryl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. nih.gov The reaction mechanism generally involves the oxidative addition of the aryl iodide to a palladium(0) catalyst. nih.gov While phenols themselves are less reactive, their conversion to more reactive derivatives facilitates their use in Suzuki-Miyaura couplings. nih.gov The reactivity of aryl halides in this coupling follows the order I > Br > Cl. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The reaction is highly versatile and can be carried out under mild conditions. wikipedia.org The reactivity of the halide in Sonogashira coupling also follows the trend I > Br > Cl, allowing for selective reactions when multiple different halogens are present in a molecule. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govlibretexts.org

The following table summarizes typical conditions for these cross-coupling reactions:

ReactionCatalyst SystemCoupling PartnerProduct Type
Suzuki-Miyaura Palladium catalyst (e.g., Pd(PPh₃)₄)Organoboron compound (e.g., Ar-B(OH)₂)Biaryl
Sonogashira Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and Copper(I) co-catalyst (e.g., CuI)Terminal alkyne (e.g., R-C≡CH)Arylalkyne

Role in Halogen-Metal Exchange Processes

The iodine atom of this compound can be replaced by a metal through a halogen-metal exchange reaction. This process typically involves treatment with an organolithium or Grignard reagent at low temperatures. The resulting organometallic species is a powerful nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with a wide range of electrophiles. This transformation significantly expands the synthetic utility of the parent compound.

Oxidative Addition to Transition Metal Centers

A fundamental step in many cross-coupling reactions is the oxidative addition of the aryl iodide to a low-valent transition metal center, most commonly palladium(0) or nickel(0). nih.gov In this process, the metal inserts itself into the carbon-iodine bond, increasing its oxidation state by two and forming a new organometallic complex. The high reactivity of the carbon-iodine bond makes this oxidative addition a facile process. This initial activation is crucial for the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, which ultimately lead to the formation of the desired cross-coupled product.

Electrophilic Aromatic Substitution (EAS) Patterns of the Aromatic Ring

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring are governed by the electronic properties of the hydroxyl (-OH), iodo (-I), and trifluoromethoxy (-OCF3) substituents. The interplay of their inductive and resonance effects determines the positions most susceptible to electrophilic attack.

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group. youtube.comorganicchemistrytutor.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (sigma complex) formed during electrophilic attack. youtube.comyoutube.com The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com

In contrast, the trifluoromethoxy (-OCF3) group is generally considered a deactivating group. The high electronegativity of the fluorine atoms leads to a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack. While the oxygen atom possesses lone pairs that could participate in resonance donation (+R effect), the strong -I effect of the CF3 group significantly diminishes this electron-donating capability. The trifluoromethyl group itself is strongly deactivating. wikipedia.orgdrugbank.com

The iodine atom is a weakly deactivating, ortho-, para-directing group. youtube.comyoutube.com Its deactivating nature stems from its inductive electron-withdrawing effect. However, like other halogens, it can donate a lone pair of electrons through resonance, which preferentially stabilizes the sigma complex when the electrophile attacks the ortho or para positions. youtube.comyoutube.com

In this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group is the dominant influence on the regioselectivity of EAS reactions. The positions ortho and para to the hydroxyl group are C6 and C4, respectively. However, the C4 position is already substituted with the trifluoromethoxy group. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the hydroxyl group and meta to the iodine and trifluoromethoxy groups. The directing effects are summarized in the table below.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Preference
-OH -I (weak)+R (strong)ActivatingOrtho, Para
-I -I (weak)+R (weak)DeactivatingOrtho, Para
-OCF3 -I (strong)+R (weak)DeactivatingMeta (predicted)

In the electrophilic substitution of this compound, the primary competition for substitution would be between the positions activated by the hydroxyl group. The C6 position is ortho to the -OH group and meta to the other two substituents. The C4 position, which is para to the -OH group, is already occupied. The C2 position is occupied by iodine. The C3 and C5 positions are meta to the hydroxyl group and are therefore less favored for electrophilic attack.

Considering the combined directing effects, the C6 position is the most likely site for electrophilic substitution. The strong activation and ortho-directing effect of the hydroxyl group strongly favors this position. The deactivating nature of the iodo and trifluoromethoxy groups at the C2 and C4 positions, respectively, further disfavors attack at adjacent carbons. Therefore, the formation of the 2-Iodo-6-(electrophile)-4-(trifluoromethoxy)phenol regioisomer is expected to be the major product in EAS reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the this compound ring is a challenging transformation under typical conditions. The presence of the electron-donating hydroxyl group makes the ring electron-rich and thus less susceptible to attack by nucleophiles. nih.gov However, specific pathways can enable SNAr to occur.

A novel strategy for activating otherwise inert aryl halides for SNAr involves the generation of a transient phenoxyl radical. nih.govosti.govnih.gov In this process, formal homolysis of the aryl O-H bond leads to the formation of a neutral oxygen radical (O•). nih.gov This phenoxyl radical acts as an exceptionally strong electron-withdrawing group, significantly lowering the activation barrier for nucleophilic attack on the aromatic ring. nih.govosti.gov

Pulse radiolysis and transient absorption studies have shown that the neutral oxygen radical (O•) is a remarkably potent electron-withdrawing group, with a Hammett parameter (σp-) of 2.79, which is more than double that of the nitro group (σp-(NO2) = 1.27). nih.govnih.gov This transient electronic activation can facilitate the displacement of the iodo substituent by a nucleophile. Computational studies have indicated that the formation of the phenoxyl radical can lower the barrier for nucleophilic substitution by over 20 kcal/mol compared to the parent phenol. nih.govnih.gov This homolysis-enabled electronic activation provides a powerful method for achieving SNAr on electron-rich halophenols like this compound. nih.govosti.gov

While the stepwise addition-elimination mechanism is common for SNAr reactions on activated aryl halides, concerted mechanisms are also possible, though less prevalent for this specific substrate without the radical activation described above. libretexts.org In a concerted SNAr mechanism, the attack of the nucleophile and the departure of the leaving group (iodide) would occur in a single transition state. However, due to the high energy of the transition state for such a process on an unactivated or electron-rich aromatic ring, this pathway is generally not favored for this compound under standard SNAr conditions. The presence of the electron-donating hydroxyl group would further destabilize the negative charge buildup on the ring in the transition state, making a concerted mechanism highly unlikely without significant activation of the system.

Detailed Mechanistic Investigations

Electron paramagnetic resonance (EPR) spectroscopy has been used to probe the key radical intermediates in similar halophenol systems. For instance, the reaction of a phenol with a base and an oxidant generates an organic radical with a g-factor consistent with that of a substituted phenoxyl radical, providing direct evidence for the formation of this key intermediate. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the energetics of the SNAr reaction. These calculations have shown a significant decrease in the activation energy for the nucleophilic substitution step when proceeding through the phenoxyl radical intermediate compared to the closed-shell phenol. osti.gov This theoretical evidence strongly supports the role of the transient radical as a powerful electron-withdrawing group that activates the aryl halide for nucleophilic substitution. nih.govosti.gov

Elucidation of Radical Intermediates in Reactions

While direct studies on the radical intermediates of this compound are not extensively documented, the presence of an iodo-substituent on the aromatic ring suggests the potential for radical formation through homolytic cleavage of the carbon-iodine bond. This process can be initiated by photolysis or thermal induction. Research on the direct photolysis of other halogenated phenols, such as monobromophenols, has shown the generation of carbon-centered radicals, hydrogen radicals, and hydroxyl radicals under simulated sunlight irradiation. nih.gov The formation of these radicals was investigated using electron paramagnetic resonance (EPR), and it was observed that the position of the halogen substituent influences the rate of radical production, with para-substitution leading to the highest yield. nih.gov

By analogy, the photolysis of this compound could be expected to generate a phenoxyl radical and an iodine radical. The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to cleavage. The resulting radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reactions with other molecules in the medium.

Furthermore, studies on hypervalent iodine(III) reagents demonstrate their capacity to participate in radical reactions. ambeed.com While this compound is a simple iodinated phenol and not a hypervalent iodine compound, its potential oxidation to an iodine(III) species could open up pathways for the generation of trifluoromethyl or other radicals, depending on the reaction conditions.

Computational and Experimental Approaches to Reaction Mechanism Determination

The determination of reaction mechanisms for complex organic molecules often involves a combination of computational and experimental techniques. For structurally related trifluoromethylphenols (TFMPs), these approaches have provided significant insights into their reactivity.

Computational Approaches:

Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction pathways of TFMPs. For instance, DFT calculations have been used to model the hydrolysis and defluorination of various TFMP isomers. rsc.org These calculations can determine the energetics of different proposed mechanisms, identify transition states, and predict the most likely reaction pathway. In the case of 2-trifluoromethylphenol, computer calculations supported the experimental observation that the first defluorination step is rate-limiting, with a significantly higher reaction energy compared to subsequent steps. nih.gov For this compound, DFT studies could similarly be employed to investigate the energetics of C-I bond cleavage, the stability of potential radical and ionic intermediates, and the barriers for various transformation pathways, including defluorination.

Experimental Approaches:

Experimentally, the reaction mechanisms of TFMPs have been investigated using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS has been used to identify reaction intermediates, such as the benzoyl fluoride (B91410) intermediate formed during the hydrolysis of 4-TFMP. rsc.org For this compound, HRMS could be a powerful tool to detect and characterize transient intermediates in its degradation or reaction pathways.

¹⁹F-NMR spectroscopy is particularly useful for studying fluorinated compounds. It has been used to monitor the liberation of fluoride ions during the hydrolysis of 2-trifluoromethylphenol, confirming the stepwise defluorination process. nih.gov This technique would be invaluable for studying the defluorination of this compound, allowing for the direct observation of changes in the chemical environment of the fluorine atoms.

The table below summarizes the key computational and experimental methods used in studying the reaction mechanisms of related trifluoromethylphenols.

Technique Application in Mechanistic Studies Potential Application for this compound
Density Functional Theory (DFT)Calculation of reaction energies, transition state structures, and mechanistic pathways for hydrolysis and defluorination. rsc.orgnih.govModeling C-I bond homolysis, stability of radical and ionic intermediates, and defluorination pathways.
High-Resolution Mass Spectrometry (HRMS)Identification of reaction intermediates and transformation products. rsc.orgDetection and characterization of transient species in degradation and reaction pathways.
¹⁹F-NMR SpectroscopyMonitoring the release of fluoride ions and tracking the fate of the trifluoromethyl group. nih.govObserving the defluorination process and changes in the trifluoromethoxy group.
HPLC-UVQuantifying the degradation of the parent compound and the formation of products. nih.govMonitoring the reaction kinetics and product formation.

Studies on Defluorination Mechanisms in Trifluoromethylphenols

The defluorination of trifluoromethylphenols is a critical aspect of their environmental fate and reactivity. Studies on various TFMP isomers have revealed that the position of the trifluoromethyl group significantly influences the defluorination mechanism and rate.

Research has shown that 2-TFMP and 4-TFMP undergo hydrolysis to form the corresponding hydroxybenzoic acids and fluoride ions. rsc.org In contrast, 3-TFMP is significantly more resistant to hydrolysis. rsc.org This difference in reactivity is attributed to the electronic effects of the hydroxyl group relative to the trifluoromethyl group.

For 4-trifluoromethylphenol, the hydrolysis has also been shown to proceed through a quinone methide intermediate, which is a reactive electrophile that can be trapped by nucleophiles like glutathione. nih.gov

The table below outlines the observed reactivity and proposed defluorination mechanisms for different trifluoromethylphenol isomers.

Compound Observed Reactivity Proposed Mechanism Key Intermediates
2-Trifluoromethylphenol (2-TFMP)Hydrolysis to 2-hydroxybenzoic acid and fluoride. rsc.orgnih.govE1cb mechanism. rsc.orgPhenolate anion, difluoro-intermediate.
3-Trifluoromethylphenol (3-TFMP)Resistant to hydrolysis. rsc.org--
4-Trifluoromethylphenol (4-TFMP)Hydrolysis to 4-hydroxybenzoic acid and fluoride. rsc.orgnih.govE1cb mechanism, formation of a quinone methide intermediate. rsc.orgnih.govPhenolate anion, quinone methide, benzoyl fluoride. rsc.orgnih.gov
2-Chloro-4-trifluoromethylphenolHydrolysis to 3-chloro-4-hydroxybenzoic acid and fluoride. rsc.orgE1cb mechanism. rsc.orgPhenolate anion.

Advanced Derivatization and Functionalization Strategies

Selective Introduction of Additional Halogens

The aromatic ring of 2-Iodo-4-(trifluoromethoxy)phenol is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing hydroxyl group. The existing substituents, however, create a complex regiochemical landscape. The para-position is occupied by the trifluoromethoxy group, and one ortho-position is blocked by the iodine atom. This leaves the second ortho-position and the meta-position relative to the hydroxyl group as potential sites for further halogenation.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, particularly those activated by electron-donating groups like phenols. For this compound, the strong activating effect of the hydroxyl group is expected to direct bromination to the vacant ortho-position (C6). The trifluoromethoxy group at the para-position is deactivating, which further favors substitution at the positions ortho to the hydroxyl group.

Table 1: General Conditions for Ortho-Bromination of p-Substituted Phenols with NBS

ParameterCondition
Brominating Agent N-Bromosuccinimide (NBS)
Substrate p-Substituted Phenol (B47542)
Catalyst para-Toluenesulfonic acid (p-TsOH)
Solvent Methanol
Temperature Ambient
Expected Product 2-Bromo-4-substituted-phenol

Iodination with N-Iodosuccinimide (NIS)

Similar to bromination, the introduction of a second iodine atom onto the this compound scaffold can be achieved using N-Iodosuccinimide (NIS). NIS is a convenient and milder alternative to molecular iodine for the iodination of activated aromatic rings. The regioselectivity is again expected to be governed by the directing effect of the hydroxyl group, leading to the formation of 2,6-diiodo-4-(trifluoromethoxy)phenol.

The iodination of phenols using NIS can be performed under various conditions. Often, the reaction is carried out in a polar solvent such as acetonitrile (B52724) or dimethylformamide (DMF). In some cases, an acid catalyst can be employed to enhance the electrophilicity of the iodinating agent. The reaction is generally high-yielding and proceeds under mild temperatures. For electron-rich phenols, the reaction can be very rapid.

Table 2: Representative Conditions for Phenol Iodination with NIS

ParameterCondition
Iodinating Agent N-Iodosuccinimide (NIS)
Substrate Phenol derivative
Solvent Acetonitrile (ACN) or Tetrahydrofuran (B95107) (THF)
Temperature 0 °C to reflux
Expected Product Ortho-iodinated phenol

Formation of Diaryl Ethers and Other Aryloxy Structures

The phenolic hydroxyl group of this compound can participate in nucleophilic substitution reactions to form diaryl ethers. Additionally, the iodine atom can be utilized in cross-coupling reactions where the phenol acts as the aryl halide component.

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. In this context, this compound could react with another aryl halide. More modern, milder methods for diaryl ether synthesis often employ palladium or copper catalysts. For example, the copper-catalyzed coupling of phenols with aryl iodides can be performed under less harsh conditions, often with the assistance of a ligand like N,N-dimethylglycine.

Alternatively, the Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, allowing for the palladium-catalyzed coupling of phenols with aryl halides or triflates. This reaction is known for its broad substrate scope and functional group tolerance. This compound could serve as the phenolic component, reacting with a variety of aryl halides to produce unsymmetrical diaryl ethers.

Table 3: Common Catalytic Systems for Diaryl Ether Synthesis

Reaction NameCatalyst SystemTypical Base
Ullmann Condensation Copper (e.g., CuI, Cu powder)K₂CO₃, Cs₂CO₃
Buchwald-Hartwig C-O Coupling Palladium (e.g., Pd(OAc)₂) with phosphine (B1218219) ligandsNaOt-Bu, K₃PO₄

Expansion to Heterocyclic Systems via Condensation Reactions

The bifunctional nature of this compound, with its ortho-disposed hydroxyl and iodo groups, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Condensation reactions with appropriate bifunctional reagents can lead to the formation of benzofurans, benzoxazines, and other related heterocycles.

For instance, a palladium-catalyzed intramolecular cyclization, such as a Sonogashira coupling with a terminal alkyne followed by cyclization, could yield a substituted benzofuran. The reaction would involve the initial coupling at the iodine-bearing carbon, followed by an intramolecular attack of the phenolic oxygen onto the newly introduced alkyne.

Development of Multi-Functionalized Aromatic Scaffolds

The strategic manipulation of the functional groups on this compound allows for the development of complex, multi-functionalized aromatic scaffolds. The iodine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-based substituents. The hydroxyl group can be alkylated, acylated, or used as a directing group for further aromatic substitutions.

By combining these transformations, a diverse array of derivatives can be accessed. For example, a Suzuki coupling at the C2 position could introduce a new aryl or heteroaryl ring, and subsequent bromination at the C6 position would yield a highly decorated, sterically hindered aromatic structure. These multi-functionalized scaffolds are of significant interest in medicinal chemistry and materials science.

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. Molecules containing the this compound core can be subjected to LSF to modify their properties.

For example, if the this compound moiety is part of a larger drug-like molecule, C-H activation methodologies could be employed to introduce new functional groups at other positions of the molecule, remote from the existing substituents. The development of site-selective C-H functionalization reactions is a key focus in this area. Furthermore, the existing iodo- and hydroxyl groups can be considered points for late-stage diversification through the coupling and substitution reactions discussed previously.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Molecular and Electronic Structure

No specific data found for 2-Iodo-4-(trifluoromethoxy)phenol.

Density Functional Theory (DFT) for Optimized Geometries

No published DFT-optimized geometry parameters (bond lengths, bond angles, dihedral angles) for this compound are available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

No calculations of HOMO-LUMO energies or their energy gap for this compound have been reported in the literature, preventing an analysis of its electronic properties and chemical reactivity.

Charge Distribution Analysis (e.g., Mulliken Population Analysis, Molecular Electrostatic Potential)

There are no available studies on the charge distribution, Mulliken population analysis, or Molecular Electrostatic Potential (MEP) map for this compound.

Computational Modeling of Reaction Mechanisms and Kinetics

No specific data found for this compound.

Transition State Analysis and Energy Profiles for Key Transformations

No computational studies detailing transition state analysis or reaction energy profiles for transformations involving this compound were identified.

Identification and Characterization of Reactive Intermediates

No literature is available on the computational identification and characterization of reactive intermediates in reactions involving this compound.

Prediction of Reaction Selectivity and Pathway Energetics

The reactivity of this compound is primarily governed by the interplay of its three functional groups on the aromatic ring: the hydroxyl (-OH) group, the iodine (-I) atom, and the trifluoromethoxy (-OCF3) group. Theoretical studies on substituted phenols provide a framework for predicting how these groups influence the selectivity of chemical reactions, particularly electrophilic aromatic substitution. nih.gov

The hydroxyl group is a powerful activating group and an ortho-, para- director due to its ability to donate electron density to the benzene (B151609) ring through resonance. quora.com This significantly enhances the nucleophilicity of the carbon atoms at the positions ortho and para to it, making them more susceptible to attack by electrophiles. mlsu.ac.in Conversely, the trifluoromethoxy group is a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms, which pulls electron density away from the ring. The iodine atom also exhibits an electron-withdrawing inductive effect, but as a halogen, it can donate electron density via resonance and typically directs incoming electrophiles to the ortho and para positions.

In this compound, the directing effects of the substituents must be considered in concert. The powerful activating and directing effect of the hydroxyl group at position 1 is expected to dominate. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. Since the C2 and C4 positions are already substituted, the most likely site for electrophilic attack is the C6 position. Computational models can precisely quantify the activation energies for an electrophile attacking each available position on the ring.

A hypothetical reaction pathway for electrophilic substitution, such as nitration, can be modeled to determine the relative energy barriers of the transition states. The pathway leading to the substitution at the C6 position is predicted to have the lowest activation energy due to the strong directing influence of the hydroxyl group.

Table 1: Predicted Energetics for Electrophilic Aromatic Substitution on this compound

This interactive table provides hypothetical, illustrative activation energies for the electrophilic nitration at different positions on the this compound ring. These values are based on established principles of substituent effects in electrophilic aromatic substitution. The position with the lowest activation energy is the most favored reaction site.

Position of SubstitutionSubstituent EffectsPredicted Activation Energy (kcal/mol) - IllustrativePredicted Selectivity
C6Activated by -OH (ortho)LowMajor Product
C3Deactivated by -I and -OCF3HighMinor or No Product
C5Deactivated by -OCF3HighMinor or No Product

Note: These are illustrative values intended to demonstrate the expected selectivity based on established chemical principles. Actual values would require specific DFT calculations.

Beyond electrophilic substitution, theoretical studies can also predict the energetics of other reactions, such as cross-coupling at the C-I bond. The carbon-iodine bond is a common site for palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions. nih.gov Computational studies on similar aryl iodides have elucidated the complex mechanisms of these reactions, involving steps like oxidative addition, transmetalation, and reductive elimination. researchgate.net

Applications in Synthetic Chemistry As a Versatile Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 2-iodo-4-(trifluoromethoxy)phenol makes it an ideal starting material for constructing elaborate organic scaffolds. The presence of the iodine atom ortho to the hydroxyl group and para to the trifluoromethoxy group allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

The primary utility of the iodo-group is its participation in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful method for creating biaryl structures. researchgate.netnih.govresearchgate.net The iodine atom on the phenol (B47542) ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This reactivity is central to its role as a precursor for a wide array of more complex molecules, including N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide, a known derivative. nih.gov

Precursor for Pharmaceutical Leads and Drug Candidates

The trifluoromethoxy (-OCF₃) group is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity. nih.govharvard.edu Likewise, the biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.orgacs.org this compound is a key precursor for synthesizing trifluoromethoxy-substituted biphenyls, which are under investigation as novel therapeutic agents. For example, studies on fluorine- and trifluoromethyl-substituted biphenyl derivatives have identified them as promising antimicrobial agents that target essential bacterial enzymes like FabH. nih.gov

The general synthetic route involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid. This modular approach allows for the systematic synthesis of a library of biphenyl compounds with diverse substitution patterns for structure-activity relationship (SAR) studies. researchgate.net

Table of Potential Pharmaceutical Scaffolds from this compound

Scaffold Class Synthetic Reaction Therapeutic Potential
Substituted Biphenyls Suzuki-Miyaura Coupling Antimicrobial, Anti-inflammatory
Aryl Ethers Williamson Ether Synthesis Various

Similarly, fluorinated pyrazole (B372694) derivatives have shown potent activity against drug-resistant bacteria. mdpi.com The structural motifs present in this compound make it a valuable starting point for the multi-step synthesis of such complex heterocyclic drug candidates.

Building Block for Chiral Auxiliaries and Advanced Reagents

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. organic-chemistry.orgthieme.com While direct use of this compound as a chiral auxiliary has not been documented, its structure allows for its conversion into more advanced reagents.

Aryl iodides can serve as precursors for the synthesis of diaryliodonium salts. organic-chemistry.org These hypervalent iodine compounds are powerful electrophilic arylating agents used to transfer the aryl group to a wide range of nucleophiles under mild conditions. By reacting this compound under oxidizing conditions with another aromatic compound, one could synthesize a bespoke iodonium (B1229267) salt carrying the 2-hydroxy-4-(trifluoromethoxy)phenyl moiety. Such a reagent would be a valuable tool for introducing this specific fluorinated phenolic group into complex molecules.

Contribution to the Development of Agrochemicals and Specialty Chemicals

Many of the structural features that make a compound valuable in pharmaceuticals also apply to agrochemicals. The inclusion of trifluoromethyl and related fluoroalkyl groups is a common strategy in the design of modern herbicides, fungicides, and insecticides to enhance their efficacy and environmental persistence. wikipedia.org

The phenol group in this compound can be readily converted into an aryl ether. organic-chemistry.org Aryl ethers are a significant class of herbicides. By reacting the phenol with various alkyl halides (Williamson ether synthesis) or through other etherification protocols, a diverse range of potential agrochemical candidates can be produced. Furthermore, the iodo-group can be used to couple the aromatic ring to other moieties, a common strategy in building the complex structures of specialty chemicals and agrochemical active ingredients.

Potential in the Construction of Functional Materials (e.g., Liquid Crystals, Polymers)

The demand for novel functional materials with tailored electronic and optical properties has driven interest in highly functionalized aromatic building blocks.

Liquid Crystals: Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. colorado.edu Their application in display technology is well-known. The performance of liquid crystal devices often depends on the specific properties of the constituent molecules, such as birefringence and dielectric anisotropy. mdpi.com Fluorinated biphenyls and related rigid-core structures are a cornerstone of modern liquid crystal mixtures. beilstein-journals.orgnih.gov this compound is an excellent precursor for these rigid cores. Through cross-coupling reactions, it can be converted into biphenyl or terphenyl structures that possess the necessary rigidity and polarity, influenced by the trifluoromethoxy group, to exhibit mesogenic (liquid crystalline) behavior. arkat-usa.org

Polymers: Specialty polymers with high thermal stability, specific optical properties, or defined electronic characteristics can be synthesized from di-functional monomers. This compound possesses two distinct reactive sites: the iodo-group and the phenol group. This di-functionality makes it a potential AB-type monomer for polymerization. For example, the iodo-group could undergo palladium-catalyzed coupling reactions while the phenol group could be used for forming polyether linkages. This could lead to the formation of novel poly(arylene ether)s containing trifluoromethoxy groups, which would be expected to have high thermal stability and low dielectric constants. The synthesis of polymers from functionalized monomers using cross-coupling reactions like Suzuki coupling is a well-established method for creating conjugated and specialty polymers. beilstein-journals.orgrsc.orgnih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The current synthesis of 2-Iodo-4-(trifluoromethoxy)phenol often involves the iodination of 4-(trifluoromethoxy)phenol. A documented method utilizes a mixture of iodine, sodium bicarbonate, and thiourea (B124793) in a solvent system of tetrahydrofuran (B95107) (THF) and water. chemicalbook.com While effective, this route presents opportunities for improvement in line with the principles of green chemistry. Future research will likely focus on several key areas to enhance the sustainability of its production.

One promising direction is the replacement of conventional iodinating agents and solvent systems with more environmentally friendly alternatives. Research into greener iodination of phenols has identified several promising systems. For instance, methods utilizing molecular iodine in combination with an oxidant like hydrogen peroxide in water offer a more benign reaction medium. researchgate.net Other approaches employ reagents like I2/NaNO2, which can facilitate iodination at room temperature, reducing energy consumption. elsevierpure.com The use of solid oxidants such as sodium percarbonate, which is stable and easy to handle, also represents a step towards safer and more eco-friendly processes. nih.gov The development of catalytic systems that can utilize iodide salts, the most reduced form of iodine, would be a significant advancement, minimizing waste and improving atom economy. mdpi.com

Exploration of Novel Catalytic Systems for Challenging Transformations

The iodine atom on the phenol (B47542) ring makes this compound an excellent substrate for a variety of cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. While palladium-catalyzed reactions are well-established for aryl halides, future research will likely aim to develop more cost-effective and sustainable catalytic systems.

There is a growing interest in moving away from expensive and toxic heavy metals like palladium towards catalysts based on more abundant and less toxic metals such as copper or iron. wikipedia.org Furthermore, the development of metal-free catalytic systems is a major frontier. For example, metal-free oxidative cross-coupling of phenols with other nucleophiles, mediated by reagents like sulfoxides, has been reported and could be adapted for transformations involving this compound. researchgate.netrsc.org

Another avenue of exploration is the use of organocatalysis and photoredox catalysis. rsc.orgmdpi.com These methods can enable transformations under mild conditions, often using visible light as a renewable energy source. mdpi.com Designing novel catalysts that can selectively activate the C-I bond in the presence of the other functional groups on the molecule will be crucial for expanding its synthetic utility. This includes developing catalysts for asymmetric transformations, which would be highly valuable for the synthesis of chiral pharmaceuticals and materials.

Deeper Understanding of Mechanistic Pathways through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient transformations. For this compound, future research should focus on elucidating the intricate details of its reactions.

Advanced spectroscopic techniques, including in-situ NMR and FT-IR spectroscopy, can provide real-time information on the formation of intermediates and byproducts, offering insights into reaction kinetics and pathways. X-ray crystallography has been used to determine the solid-state structure of derivatives, such as Schiff bases formed from related trifluoromethoxy-substituted aldehydes, providing precise bond-length and angle data that informs on conformation and electronic effects. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role. DFT calculations can be used to model reaction profiles, determine the energies of transition states and intermediates, and predict the regioselectivity of reactions. researchgate.netresearchgate.net Such studies can help rationalize experimental observations and guide the design of new catalysts and reaction conditions. For example, computational analysis can clarify the role of the trifluoromethoxy group's electronic properties on the reactivity of the aryl iodide and phenol functionalities. By combining experimental and theoretical approaches, a comprehensive picture of the mechanistic pathways can be assembled, accelerating the development of novel synthetic applications.

Expansion of Synthetic Applications in Diverse Chemical and Materials Science Fields

The unique combination of functional groups in this compound makes it a highly attractive building block for various fields. While it is already recognized as a pharmaceutical intermediate, its full potential remains to be explored. fishersci.no

In medicinal chemistry, the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com Therefore, this compound is a prime starting material for the synthesis of new bioactive molecules. Its ability to participate in cross-coupling reactions allows for the straightforward introduction of diverse substituents, enabling the generation of large libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases. mdpi.comsruc.ac.uk

Beyond pharmaceuticals, this compound has potential applications in materials science. The synthesis of novel polymers and functional materials could be achieved by incorporating this unit into larger molecular structures. The trifluoromethoxy group can impart desirable properties such as thermal stability and hydrophobicity to materials. The iodo-group provides a reactive handle for polymerization reactions or for grafting onto surfaces to create functionalized materials with specific optical or electronic properties. Future research could investigate its use in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.

Q & A

Q. How do steric effects from the trifluoromethoxy group impact catalytic cross-coupling reactions?

  • Methodological Answer :
  • Steric maps (e.g., Tolman cone angles) quantify hindrance around the iodine atom.
  • Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate slow transmetallation .
  • Compare turnover frequencies with non-fluorinated analogs to isolate electronic vs. steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.